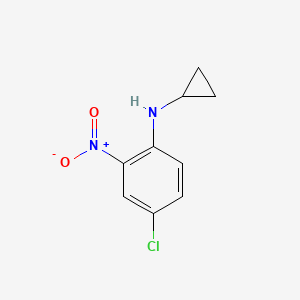

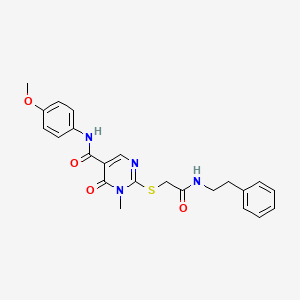

4-chloro-N-cyclopropyl-2-nitroaniline

Overview

Description

4-chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the empirical formula C9H9ClN2O2 and a molecular weight of 212.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The title compound 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination . The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by slow evaporation method at 40 °C .Molecular Structure Analysis

The grown 4-chloro-2-nitroaniline was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . An intermolecular contact of 4-chloro-2-nitroaniline was visually analyzed by Hirshfeld surface analysis .Chemical Reactions Analysis

Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis . The recorded FTIR and FT-Raman spectrums of 4-chloro-2-nitroaniline material are presented in the relevant papers .Physical And Chemical Properties Analysis

The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .Scientific Research Applications

4-chloro-N-cyclopropyl-2-nitroaniline has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticoagulants. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, this compound has been studied for its potential use in biochemistry and physiology.

Mechanism of Action

Target of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.

Mode of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.

Biochemical Pathways

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.

Result of Action

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.

Action Environment

It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-cyclopropyl-2-nitroaniline in laboratory experiments include its low boiling point and its solubility in both organic and aqueous solvents. This makes it easy to handle and use in laboratory experiments. The major limitation of using this compound in laboratory experiments is its toxicity. This compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-chloro-N-cyclopropyl-2-nitroaniline. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in the synthesis of pharmaceuticals and polymers. In addition, further research into the safety and toxicity of this compound is needed. Finally, further research into the potential use of this compound in medical applications is needed.

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)

![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2923605.png)

![8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2923606.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2923612.png)

![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)